molecular formula C16H15N3O7 B14526544 2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene CAS No. 62481-71-4

2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene

Cat. No.: B14526544
CAS No.: 62481-71-4
M. Wt: 361.31 g/mol
InChI Key: AMTKAHDSXMWNTM-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene is an organic compound characterized by its complex structure, which includes methoxy, dinitro, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene typically involves nitration reactions. For instance, nitration of aromatic compounds like benzene can be achieved using a mixture of nitric acid and sulfuric acid . The reaction conditions, such as temperature and reaction time, are crucial for obtaining the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce different functional groups into the aromatic ring.

Scientific Research Applications

2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity to various biological targets. The pathways involved include electron transfer and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62481-71-4

Molecular Formula

C16H15N3O7

Molecular Weight

361.31 g/mol

IUPAC Name

2-methoxy-1,3-dinitro-5-[2-(4-nitrophenyl)propan-2-yl]benzene

InChI

InChI=1S/C16H15N3O7/c1-16(2,10-4-6-12(7-5-10)17(20)21)11-8-13(18(22)23)15(26-3)14(9-11)19(24)25/h4-9H,1-3H3

InChI Key

AMTKAHDSXMWNTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C(=C2)[N+](=O)[O-])OC)[N+](=O)[O-]

Origin of Product

United States

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